[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride
Description
Table 1: Summary of Key Identifiers
| Parameter | Detail |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2089277-21-2 |
| Molecular Formula | C13H11Cl2F2NO |
| SMILES | NCc1cc(F)ccc1Oc1ccc(c(c1)Cl)F.Cl |
Properties
IUPAC Name |
[2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO.ClH/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17;/h1-6H,7,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIXEIGNZBDNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CN)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Amine Functionalization
The primary amine (-CH₂NH₂) undergoes typical nucleophilic reactions:
Acylation
-
Reagents : Acetyl chloride, pivaloyl chloride
-
Conditions :
-
Yield : 70–85% (depending on acylating agent)
Schiff Base Formation
-
Reagents : Aldehydes/ketones (e.g., formaldehyde)
-
Conditions :
Electrophilic Aromatic Substitution
The electron-rich fluorophenyl rings participate in halogenation and nitration:
Nitration
-
Reagents : HNO₃/H₂SO₄
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Position : Para to the phenoxy group (directed by electron-donating ether oxygen)
-
Outcome : Introduces nitro groups for further reduction to amines
Halogenation
-
Reagents : NBS (for bromination), Cl₂/FeCl₃
-
Regioselectivity : Controlled by steric effects of adjacent substituents
Stability Under Acidic/ Basic Conditions
-
Acid Stability :
-
Base Stability :
Metabolic Stability Studies
In vitro assays with liver microsomes reveal:
| Parameter | Human Liver Microsomes | Mouse Liver Microsomes |
|---|---|---|
| % Remaining (60 min) | >95% | 25% |
| Major Pathway | Oxidative deamination | Aromatic hydroxylation |
Key Finding : The 3,4-dichlorophenyl variant shows enhanced metabolic stability due to steric shielding of reactive sites .
Coordination Chemistry
The amine and halogens act as ligands for metal complexes:
-
Cu(II) Complexes : Formed in ethanol/water mixtures, characterized by IR (ν<sub>N-H</sub> at 3130 cm⁻¹) and ESR
-
Pd Catalysis : Facilitates coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids
Salt Formation and Polymorphism
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride exhibit significant anticancer properties. For instance, studies have shown that various fluorinated phenyl compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study published in Molecules highlighted the anticancer activity of fluorinated compounds against several cancer cell lines, including breast and colon cancers. The results demonstrated that these compounds can reduce cell viability significantly, with IC50 values indicating potent cytotoxic effects .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Fluorinated Compound A | MCF-7 (Breast) | 1.9 |
| Fluorinated Compound B | HCT-116 (Colon) | 3.67 |
Receptor Modulation
The compound is also investigated for its ability to modulate various receptors, particularly those involved in neurotransmission and cancer signaling pathways. This modulation can lead to therapeutic effects in conditions like depression, anxiety, and certain types of cancer.
Case Study:
In a patent application, the compound was described as having the potential to regulate receptor activity related to various diseases. The modulation of these receptors can help in designing drugs that target specific pathways involved in disease progression .
Drug Design and Development
The design of new drugs often involves optimizing existing compounds to enhance their efficacy and reduce side effects. The structural characteristics of this compound make it a candidate for further modifications aimed at improving its pharmacological profile.
Research Insights:
Studies have utilized molecular docking techniques to explore how this compound interacts with target proteins involved in disease processes. This approach aids in understanding the binding affinity and specificity of the compound, which is crucial for developing effective therapeutics .
Mechanism of Action
The mechanism of action of [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of halogenated phenylmethanamine derivatives. Below is a detailed comparison with key analogues, focusing on structural variations, physicochemical properties, and research relevance.
Structural Analogues and Substituent Effects
Key Observations:
Substituent Position and Halogenation: The target compound’s 3-chloro-4-fluorophenoxy group distinguishes it from analogues like [2-(4-chlorophenyl)thiazole]methanamine HCl, where the chlorine is para-substituted on a simpler aryl-thiazole system . The meta-chloro and para-fluoro combination may enhance electronic effects (e.g., electron withdrawal), influencing receptor binding or metabolic stability. Compared to [3-(4-fluorophenyl)isoxazol-5-yl]methanamine HCl , the target lacks a heterocyclic ring but incorporates a diaryl ether linkage, which may alter solubility and steric interactions.
The trifluoromethyl and methoxy groups in [3-chloro-4-(2-methoxy-5-CF₃-phenyl)phenyl]methanamine suggest enhanced metabolic resistance due to the CF₃ group, a feature absent in the target compound.
Physicochemical Properties:
- Thiazole- and isoxazole-containing analogues (e.g., ) likely exhibit higher polarity and hydrogen-bonding capacity due to their heterocyclic nitrogen atoms, contrasting with the diaryl ether in the target compound.
- The hydrochloride salt form (common to all listed amines) improves aqueous solubility, critical for bioavailability in drug candidates.
Research and Application Context
- Heterocyclic Analogues: Isoxazole and thiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents, leveraging their heterocyclic cores for target engagement .
Biological Activity
[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride (CAS: 2089277-21-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of fluorine and chlorine substituents on the phenyl rings, which are known to enhance biological activity through various mechanisms. The molecular formula is and it exists as a hydrochloride salt, which can influence its solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits promising anticancer activity. The following sections summarize key findings from various studies.
Anticancer Activity
-
In Vitro Studies :
- The compound has shown cytotoxic effects against several cancer cell lines, including leukemia (CCRF-CEM), colon cancer (HCT-116), and non-small cell lung cancer (NCI-H522). For instance, growth inhibition percentages were reported at 56.82% for CCRF-CEM and 54.32% for NCI-H522 at specific concentrations .
- IC50 values (the concentration required to inhibit cell growth by 50%) have been observed in the micromolar range, indicating significant potency against targeted cancer types .
- Mechanism of Action :
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:
- Cell Lines Tested : MOLT-4 (leukemia), SW-620 (colon), SF-539 (CNS), SK-MEL-5 (melanoma).
- Findings : High cytotoxicity was noted with GI50 values below 1 µM for multiple cell lines, signifying strong potential for further development as an anticancer agent .
Study 2: Apoptosis Induction
Another investigation focused on the apoptotic mechanisms induced by the compound:
- Methodology : Flow cytometry was used to analyze cell cycle distribution and apoptosis levels.
- Results : Significant increases in early and late apoptotic cells were observed post-treatment, alongside elevated caspase-3 activity, confirming the induction of programmed cell death .
Data Table: Summary of Biological Activity
| Cell Line | IC50 (µM) | Growth Inhibition (%) | Mechanism |
|---|---|---|---|
| CCRF-CEM | <0.01 | 56.82 | Apoptosis via caspase activation |
| NCI-H522 | <0.02 | 54.32 | Cell cycle arrest |
| HCT-116 | <0.01 | 57.71 | Apoptosis |
| MOLT-4 | <1 | >50 | Caspase pathway activation |
Q & A
Q. What are the key synthetic routes for [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step coupling and cyclopropane formation. For example, analogous compounds are synthesized via nucleophilic substitution of halogenated aromatic precursors with fluorophenol derivatives, followed by cyclopropane ring closure using reagents like diethyl azodicarboxylate (DEAD) . Intermediates are characterized using:
- NMR spectroscopy : H and C NMR confirm regioselectivity and structural integrity (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for fluorinated phenyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] with <2 ppm error) .
- Chiral separation : RegisPack columns isolate enantiomers (>99% purity) for stereochemical studies .
Q. How can crystallographic data for this compound be refined, and which software is recommended?
Single-crystal X-ray diffraction data can be refined using SHELXL , a widely validated program for small-molecule structures. Key steps include:
- Data integration : Use SHELXS for initial phase determination.
- Refinement : Apply high-resolution data (e.g., ) with anisotropic displacement parameters for heavy atoms .
- Validation : Check for twinning or disorder using PLATON or OLEX2 .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for derivatives of this compound?
Contradictions may arise from assay conditions or stereochemical variations. Methodological strategies include:
- Comparative binding assays : Test enantiomers separately using serotonin transporter (SERT) or dopamine transporter (DAT) membrane homogenates to isolate stereospecific effects (e.g., values varying 1000-fold between SERT and DAT) .
- Metabolic stability studies : Use liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid metabolism .
- Molecular docking : Map interactions with SERT binding pockets (e.g., fluorophenyl groups engaging in halogen bonds with Tyr-95) .
Q. What experimental design optimizes the compound’s selectivity for neurological targets like serotonin transporters?
A structure-activity relationship (SAR) approach is critical:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 3- and 4-positions of the phenyl ring to enhance SERT affinity (e.g., nM vs. 3020 nM for DAT) .
- Isotopic labeling : Synthesize F-labeled analogs via Schiemann reactions for PET imaging to validate brain penetration (e.g., hypothalamus/cerebellum ratio = 3.55 in rats) .
- In vivo blocking studies : Pre-treat with selective inhibitors (e.g., (+)McN5652) to confirm target specificity .
Q. How can researchers address discrepancies in crystallographic and spectroscopic data during structural validation?
- Thermal ellipsoid analysis : Use ORTEP-3 to visualize anisotropic displacement parameters; large ellipsoids may indicate disorder or dynamic motion .
- DFT calculations : Compare computed H NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G*) with experimental data to identify misassignments .
- Twinning detection : Apply SHELXD to identify pseudo-merohedral twinning and refine using a twin law matrix .
Methodological Challenges
Q. What strategies mitigate low yields in the final hydrochloride salt formation?
- Acid selection : Use 2M HCl in diethyl ether for controlled protonation; avoid excess acid to prevent decomposition .
- Crystallization optimization : Employ slow evaporation in ethanol/water (9:1) to enhance crystal purity .
- Counterion screening : Test alternative salts (e.g., trifluoroacetate) if hydrochloride formation is inefficient .
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH stability assays : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 254 nm .
- Forced degradation : Expose to heat (60°C), light (UV-A), or oxidizing agents (HO) to identify vulnerable functional groups .
- Plasma stability : Use rat plasma at 37°C to simulate in vivo conditions; quantify intact compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
